5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one
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Overview
Description
5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a methoxy-substituted indane moiety, a piperazine ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one typically involves multiple steps:
Formation of the Indane Moiety: The starting material, 6-methoxy-2,3-dihydro-1H-indene, is synthesized through a series of reactions, including methoxylation and hydrogenation.
Piperazine Ring Formation: The indane derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.
Pyridazinone Core Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various alkylating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for targeting specific receptors or pathways.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: Shares the indane moiety but lacks the piperazine and pyridazinone components.
2-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine: Similar structure but with an ethanamine group instead of piperazine.
Uniqueness
5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one is unique due to its combination of the indane, piperazine, and pyridazinone moieties.
Properties
IUPAC Name |
5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-22-20(25)12-18(13-21-22)24-8-6-23(7-9-24)14-17-10-15-4-3-5-16(15)11-19(17)26-2/h10-13H,3-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVLCGUQERFKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=C(C=C4CCCC4=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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